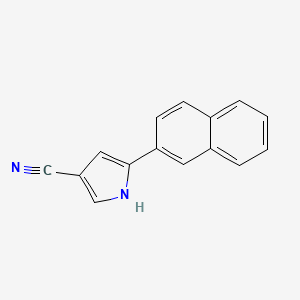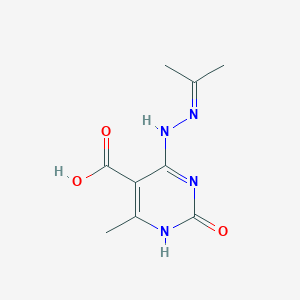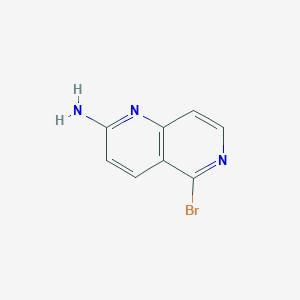![molecular formula C11H6ClNO2 B11884960 8-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-51-0](/img/structure/B11884960.png)
8-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused furan and quinoline ring system, with a chlorine atom at the 8th position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring through a palladium-catalyzed cross-coupling reaction and cyclization process. The starting material for this synthesis is often 4-hydroxyquinolin-2(1H)-one . The key steps in the synthetic route include:
Palladium-Catalyzed Cross-Coupling Reaction: This step involves the coupling of a suitable halide with the 4-hydroxyquinolin-2(1H)-one to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the furan ring, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Chlorofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and regulation .
Comparaison Avec Des Composés Similaires
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
4-Quinolone: Both compounds share a quinoline core, but 4-quinolone lacks the fused furan ring and chlorine substitution.
2-R-oxazolo[4,5-c]quinolin-4(5H)-one: This compound has an oxazole ring instead of a furan ring and different substituents.
The uniqueness of this compound lies in its fused furan-quinoline structure and the presence of a chlorine atom, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89972-51-0 |
|---|---|
Formule moléculaire |
C11H6ClNO2 |
Poids moléculaire |
219.62 g/mol |
Nom IUPAC |
8-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14) |
Clé InChI |
SJQBXOOSZHIRCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















